molecular formula C18H27NO4 B12707839 Capryltyrosinamide CAS No. 823817-10-3

Capryltyrosinamide

Cat. No.: B12707839
CAS No.: 823817-10-3
M. Wt: 321.4 g/mol
InChI Key: HAOZELDGFAHRLT-INIZCTEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Capryltyrosinamide is synthesized through the reaction of caprylic acid (octanoic acid) with tyrosine amide. The reaction typically involves the activation of the carboxylic acid group of caprylic acid, followed by its coupling with the amine group of tyrosine amide. Common reagents used in this process include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Capryltyrosinamide undergoes various chemical reactions, including:

    Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.

    Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine and alcohol.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles like bromine (Br2) or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Capryltyrosinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to tyrosine.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in cosmetic formulations for its skin-conditioning properties.

Mechanism of Action

Capryltyrosinamide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific combination of caprylic acid and tyrosine amide, which imparts distinct skin-conditioning and potential therapeutic properties.

Comparison with Similar Compounds

  • Stearamides
  • Cocamides
  • Other fatty acid amides

By understanding the synthesis, reactions, applications, and mechanisms of capryltyrosinamide, researchers can further explore its potential in various fields and develop new applications for this versatile compound.

Properties

CAS No.

823817-10-3

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(nonanoylamino)propanoic acid

InChI

InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-12,16,20H,2-8,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1

InChI Key

HAOZELDGFAHRLT-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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